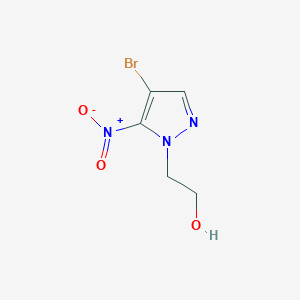

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(4-bromo-5-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O3/c6-4-3-7-8(1-2-10)5(4)9(11)12/h3,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQUSLBXRGRGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Br)[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Synthesis, Characterization, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties, a proposed synthetic route, and the expected analytical characteristics of the heterocyclic compound 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol . As a specialized pyrazole derivative, this molecule incorporates several key functional groups that make it a compound of interest for further synthetic elaboration and potential applications in medicinal chemistry and materials science. This document synthesizes established chemical principles and data from closely related analogues to offer a comprehensive scientific overview.

Compound Identity and Structural Features

This compound is a substituted pyrazole featuring a bromo group at the C4 position, a nitro group at the C5 position, and a 2-hydroxyethyl chain attached to the N1 nitrogen. These features bestow a unique combination of reactivity and potential biological interaction.

The core pyrazole ring is an important scaffold in numerous pharmaceutical agents. The presence of a bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The electron-withdrawing nitro group significantly influences the electronics of the pyrazole ring, impacting its reactivity and the acidity of the ring protons. The terminal hydroxyl group on the N-alkyl chain offers a site for esterification, etherification, or conversion to other functional groups.

| Identifier | Value | Source |

| CAS Number | 1429309-32-9 | [1] |

| Molecular Formula | C₅H₆BrN₃O₃ | [2] |

| Molecular Weight | 236.02 g/mol | Calculated |

| Purity | Typically available at ≥95% | [2] |

Proposed Synthesis: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole

The proposed synthesis involves the N-alkylation of the precursor, 4-bromo-5-nitro-1H-pyrazole, with 2-bromoethanol. The choice of a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is standard for this type of reaction, facilitating the dissolution of the pyrazole salt and promoting the SN2 reaction mechanism.

Causality Behind Experimental Choices:

-

Precursor: 4-Bromo-5-nitro-1H-pyrazole serves as the heterocyclic core. The tautomeric proton on the pyrazole ring is sufficiently acidic, particularly due to the electron-withdrawing nitro group, to be removed by a moderate base.

-

Alkylating Agent: 2-Bromoethanol is the electrophile. The bromine atom is a good leaving group, and the ethanol moiety provides the desired hydroxyethyl chain.

-

Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is strong enough to deprotonate the pyrazole but mild enough to avoid side reactions, such as elimination of HBr from 2-bromoethanol. It is also inexpensive and easily removed during workup.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq.) in acetonitrile (approx. 0.5 M solution) in a round-bottom flask, add potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: Add 2-bromoethanol (1.2 eq.) to the stirred suspension.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to run for several hours to completion.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds.[3]

Predicted Physicochemical Properties:

| Property | Predicted Value/State | Rationale |

| Appearance | White to off-white solid | Similar substituted pyrazoles are typically solids at room temperature.[4] |

| Solubility | Soluble in methanol, ethyl acetate, acetone, DMSO. Sparingly soluble in water. | The presence of the polar hydroxyl and nitro groups, balanced by the bromo-pyrazole core, suggests this solubility profile. |

| Melting Point | Expected to be in the range of 80-120 °C | Based on melting points of similar nitratoalkyl and azidoalkyl nitropyrazoles.[3] |

Expected Spectroscopic Data:

The characterization of the final product would rely on standard spectroscopic techniques. The expected shifts and signals are extrapolated from known N-hydroxyethyl nitropyrazoles.[3]

| Technique | Expected Observations |

| ¹H NMR | - CH₂-N (triplet, 2H): ~4.4-4.6 ppm- CH₂-O (triplet, 2H): ~3.9-4.1 ppm- OH (broad singlet, 1H): Variable, ~2.5-3.5 ppm- Pyrazole C-H (singlet, 1H): ~8.0-8.5 ppm (deshielded by nitro group) |

| ¹³C NMR | - CH₂-N: ~50-55 ppm- CH₂-O: ~60-65 ppm- Pyrazole C-Br: ~95-105 ppm- Pyrazole C-NO₂: ~145-155 ppm- Pyrazole C-H: ~135-140 ppm |

| FT-IR (cm⁻¹) | - O-H stretch: ~3400 (broad)- C-H stretch: ~2900-3100- N-O stretch (asymmetric): ~1520-1560- N-O stretch (symmetric): ~1340-1380- C-Br stretch: ~550-650 |

| Mass Spec (ESI+) | [M+H]⁺: ~236.97, 238.97 (characteristic isotopic pattern for Bromine) |

Chemical Reactivity and Potential Applications

The unique arrangement of functional groups in this compound opens up several avenues for further chemical modification and exploration.

Reactivity Profile Diagram

Caption: Key reactivity sites on this compound.

-

C4-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.

-

C5-Nitro Group: The nitro group can be reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd). The resulting 5-aminopyrazole is a valuable intermediate for constructing fused heterocyclic systems or for derivatization into amides and sulfonamides.

-

N1-Hydroxyethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers to modulate the compound's lipophilicity and pharmacokinetic properties. It can also be substituted with other functional groups via mesylation/tosylation followed by nucleophilic displacement.

Given the prevalence of pyrazole-based structures in pharmaceuticals, this compound serves as a highly functionalized building block for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other potential therapeutics.

Conclusion

This compound is a strategically designed chemical intermediate possessing multiple handles for synthetic diversification. While detailed experimental data on this specific molecule is limited, its synthesis can be confidently proposed via the N-alkylation of 4-bromo-5-nitro-1H-pyrazole. Its predicted spectroscopic and physicochemical properties, based on closely related compounds, provide a solid foundation for its identification and use in research. The combination of a modifiable bromine atom, a reducible nitro group, and a versatile hydroxyl function makes it a valuable scaffold for professionals in drug development and synthetic chemistry.

References

- 1. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-(4-Bromo-1H-pyrazol-1-yl)ethanol | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of the novel heterocyclic compound, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of data. It delves into the strategic rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the logical synthesis of information to arrive at an unambiguous structural assignment. We will explore the synthesis of the title compound and systematically dissect its molecular architecture using a suite of powerful spectroscopic methods, including Nuclear Magnetic Resonance (¹H, ¹³C, and 2D-correlation spectroscopy), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). Each step is explained with an emphasis on causality and self-validating protocols, ensuring scientific rigor and trustworthiness.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive framework for designing molecules that can modulate biological targets with high affinity and selectivity.[4][5] Functionalized pyrazoles exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][6][7] The introduction of specific substituents, such as halogens and nitro groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, while the nitro group, a strong electron-withdrawing group, can modulate the acidity of N-H protons and participate in crucial binding interactions.[8]

The title compound, this compound, incorporates these key features: a brominated and nitrated pyrazole ring N-alkylated with a hydroxyethyl chain. A definitive understanding of its three-dimensional structure is paramount for any future exploration of its biological potential or its use as a versatile building block in drug discovery.[6] This guide provides the in-depth analytical workflow to achieve that certainty.

Synthesis of the Target Molecule

The synthesis of this compound is predicated on a logical sequence starting from a commercially available or readily synthesized pyrazole core, followed by functionalization. A plausible and efficient synthetic strategy involves the N-alkylation of 4-bromo-5-nitro-1H-pyrazole.

Synthetic Pathway

The proposed synthesis begins with the bromination and nitration of 1H-pyrazole, followed by N-alkylation with 2-bromoethanol under basic conditions.

Caption: Proposed synthetic route for the target compound.

Experimental Protocol: N-Alkylation

Objective: To synthesize this compound via N-alkylation of 4-bromo-5-nitro-1H-pyrazole.

Materials:

-

4-Bromo-5-nitro-1H-pyrazole

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 2-bromoethanol (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure title compound.

Rationale: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole salt, while potassium carbonate acts as a base to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate anion. Subsequent nucleophilic attack on 2-bromoethanol yields the desired N-alkylated product. This method is a standard and effective procedure for the N-alkylation of azoles.[9]

Spectroscopic Structure Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: Integrated workflow for structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential first-pass technique to identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with background correction.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3400 (broad) | O-H stretch | Alcohol (-OH) | The broad nature of this peak is characteristic of intermolecular hydrogen bonding of the hydroxyl group.[10][11] |

| ~2950-2850 | C-H stretch (sp³) | Alkane (-CH₂) | Corresponds to the symmetric and asymmetric stretching of the C-H bonds in the ethyl side chain. |

| ~1550 & ~1350 | Asymmetric & Symmetric N-O stretch | Nitro (-NO₂) | This pair of strong, sharp absorptions is a hallmark signature for a nitro group, confirming its presence on the pyrazole ring.[12][13][14] |

| ~1500-1400 | C=N, C=C stretch | Pyrazole Ring | Aromatic ring stretching vibrations. |

| ~1250-1050 | C-O stretch | Primary Alcohol | Confirms the presence of the C-O single bond in the ethanol moiety. |

| Below 800 | C-Br stretch | Bromoalkane | The C-Br stretch is typically found in the fingerprint region and confirms the presence of the bromine substituent. |

The presence of a broad -OH stretch, sp³ C-H stretches, and the characteristic strong absorptions for the -NO₂ group provides immediate, crucial evidence for the main functional components of the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the molecular formula of the compound. Fragmentation patterns offer additional structural clues.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Analysis: The solution is infused into the ESI source. Mass spectra are acquired in both positive and negative ion modes.

Expected Data & Interpretation:

-

Molecular Ion Peak: The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion. For C₅H₆BrN₃O₃, the expected monoisotopic mass is approximately 249.96 g/mol .

-

Isotopic Pattern: A key confirmatory feature will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[15]

-

High-Resolution MS (HRMS): An exact mass measurement (e.g., via a TOF or Orbitrap analyzer) can confirm the elemental composition. For C₅H₆BrN₃O₃, the calculated exact mass for [M+H]⁺ would be sought, and the measured value should be within a few ppm of the theoretical value.

-

Fragmentation: Common fragmentation pathways could include the loss of the hydroxyl group (-OH), water (-H₂O), or the nitro group (-NO₂), providing further corroboration of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol:

-

Sample Preparation: The purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.

-

Data Acquisition: ¹H, ¹³C{¹H}, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

3.3.1. ¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted ¹H NMR Data (in DMSO-d₆):

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~8.3 | Singlet | 1H | H-3 | The lone proton on the pyrazole ring. Its downfield shift is due to the anisotropic effect of the ring and the strong electron-withdrawing effect of the adjacent nitro group. |

| b | ~4.9 | Triplet | 1H | -OH | The hydroxyl proton. It appears as a triplet due to coupling with the adjacent -CH₂- group. Its chemical shift is solvent-dependent. |

| c | ~4.4 | Triplet | 2H | N-CH₂- | These protons are deshielded by the adjacent nitrogen atom of the pyrazole ring. They are split into a triplet by the neighboring -CH₂-OH group. |

| d | ~3.8 | Quartet | 2H | -CH₂-OH | These protons are deshielded by the adjacent hydroxyl group. They are split by both the N-CH₂- protons (triplet) and the -OH proton (doublet), potentially appearing as a quartet or more complex multiplet. |

3.3.2. ¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-5 | This carbon is attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~138 | C-3 | The carbon bearing the only proton on the ring. |

| ~105 | C-4 | This carbon is attached to the bromine atom. The heavy atom effect of bromine typically shields the carbon, but the overall electronic environment dictates the final shift. |

| ~59 | -CH₂-OH | A typical chemical shift for a carbon atom singly bonded to an oxygen atom in an alcohol. |

| ~52 | N-CH₂- | A typical chemical shift for a carbon atom singly bonded to a nitrogen atom in a heteroaromatic system. |

3.3.3. 2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides strong evidence, 2D correlation experiments like HSQC and HMBC are essential for definitive proof of the structure by establishing direct and long-range C-H bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show cross-peaks connecting:

-

The ¹H signal at ~8.3 ppm (H-3) to the ¹³C signal at ~138 ppm (C-3).

-

The ¹H signal at ~4.4 ppm (N-CH₂) to the ¹³C signal at ~52 ppm (N-CH₂).

-

The ¹H signal at ~3.8 ppm (-CH₂-OH) to the ¹³C signal at ~59 ppm (-CH₂-OH).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular fragments.

Caption: Key expected HMBC correlations for structure confirmation.

Key Expected HMBC Correlations:

-

H-3 (~8.3 ppm) will show correlations to C-5 (~145 ppm) and C-4 (~105 ppm) , confirming its position on the ring.

-

N-CH₂ protons (~4.4 ppm) will crucially show correlations to the pyrazole ring carbons C-3 (~138 ppm) and C-5 (~145 ppm) . This is the definitive link proving the ethanol side chain is attached to the N-1 position.

-

N-CH₂ protons (~4.4 ppm) will also correlate to the -CH₂-OH carbon (~59 ppm) .

-

-CH₂-OH protons (~3.8 ppm) will correlate to the N-CH₂ carbon (~52 ppm) .

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical approach. FT-IR provides initial confirmation of the key functional groups (-OH, -NO₂, alkyl C-H). High-resolution mass spectrometry, with its characteristic bromine isotopic pattern, definitively establishes the molecular formula. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides the unambiguous atom-by-atom connectivity. The key HMBC correlation between the N-CH₂ protons of the ethanol side chain and the C-3 and C-5 carbons of the pyrazole ring irrefutably confirms the N-1 substitution pattern. This rigorous, multi-technique validation provides a high degree of confidence in the assigned structure, laying a solid foundation for its future application in medicinal chemistry and materials science.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Compound of Interest in Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] The strategic incorporation of substituents such as bromine and nitro groups can profoundly influence the electronic and steric properties of the pyrazole scaffold, thereby modulating its biological activity.[1][3] This technical guide provides a comprehensive overview of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (CAS Number: 1429309-32-9), a molecule of significant interest for researchers, scientists, and drug development professionals. While specific literature on this exact compound is nascent, this document synthesizes knowledge from closely related bromo- and nitro-pyrazole derivatives to present its physicochemical properties, a plausible synthetic route, and its predicted biological significance. Furthermore, we provide detailed, field-proven protocols for its characterization and evaluation in key therapeutic areas such as oncology, inflammation, and infectious diseases, thereby offering a foundational framework for future research and development.

Introduction: The Pyrazole Scaffold in Drug Development

The five-membered heterocyclic pyrazole ring is a "privileged structure" in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[1][2][4] The versatility of the pyrazole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

The introduction of a bromine atom and a nitro group onto the pyrazole core, as seen in this compound, is a deliberate synthetic strategy. The bromine atom, a halogen, can enhance binding affinity to target proteins through halogen bonding and increase lipophilicity, which can improve cell membrane permeability. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the pyrazole ring, influencing its reactivity and potential biological targets.[1][3] The N-ethanol substituent provides a handle for further derivatization and can impact the compound's solubility and pharmacokinetic properties.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not publicly available, its basic properties can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1429309-32-9 | [4] |

| Molecular Formula | C₅H₆BrN₃O₃ | [5] |

| Purity | ≥95% | [5] |

Predicted Spectral Characteristics

Based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethanol substituent's methylene groups and a singlet for the pyrazole ring proton.

-

¹³C NMR: The carbon NMR would reveal signals corresponding to the pyrazole ring carbons, with the carbon atoms attached to the bromine and nitro groups showing characteristic shifts.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak consistent with the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Purification

A plausible and efficient synthetic route for this compound involves the N-alkylation of a 4-bromo-5-nitro-1H-pyrazole precursor. This method is widely used for the synthesis of N-substituted pyrazoles.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

-

Reaction Setup: To a solution of 4-bromo-5-nitro-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Alkylation: Add 2-bromoethanol to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Potential Therapeutic Applications and Biological Evaluation

Given the well-documented biological activities of related pyrazole derivatives, this compound is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Pyrazole derivatives are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of protein kinases.

Caption: Workflow for in vitro anticancer activity screening.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity

Substituted pyrazoles are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.

A common in vitro method to assess anti-inflammatory potential is the inhibition of albumin denaturation assay.

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation. Diclofenac sodium can be used as a standard drug for comparison.

Antimicrobial Activity

The pyrazole scaffold is also present in many compounds with significant antimicrobial activity.

The antimicrobial activity can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi).

-

Serial Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganisms.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule with considerable potential for drug discovery, stemming from the established pharmacological importance of its core pyrazole structure and functional group substitutions. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Future research should focus on the experimental validation of the proposed synthetic route and the comprehensive screening of its biological activities. Structure-activity relationship (SAR) studies, through the synthesis of analogs, will be crucial in optimizing its therapeutic potential. Furthermore, investigations into its mechanism of action will provide valuable insights for the development of novel therapeutics.

References

Determining the Molecular Weight of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight of the novel heterocyclic compound, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical calculations and delineates the principal experimental methodologies for accurate molecular weight and formula confirmation. We will delve into the rationale behind employing high-resolution mass spectrometry (HRMS) and elemental analysis, presenting them as a self-validating system for structural confirmation. This guide emphasizes not just the procedural steps but the underlying scientific principles that ensure data integrity and trustworthiness, which are paramount in the fields of chemical synthesis and pharmaceutical development.

Introduction: The Significance of Pyrazole Derivatives in Modern Research

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry.[1][2] This is due to their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The specific compound of interest, this compound, incorporates several key pharmacophores: a pyrazole core, a bromo substituent, and a nitro group, which can significantly influence its biological activity. The accurate determination of its molecular weight is the foundational step in its characterization, ensuring purity and confirming its chemical identity before its use in further research and development.

Theoretical Molecular Weight Calculation

The first step in characterizing a novel compound is to calculate its theoretical molecular weight based on its molecular formula. For this compound, the molecular formula is C₅H₆BrN₃O₃.[4]

The theoretical molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), we can perform this calculation.[5][6]

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 236.025 |

Therefore, the calculated theoretical molecular weight (molar mass) of this compound is approximately 236.03 g/mol .

Experimental Determination of Molecular Weight and Formula

While the theoretical molecular weight provides a baseline, experimental verification is crucial for confirming the identity and purity of a synthesized compound. The two gold-standard techniques for this purpose are high-resolution mass spectrometry and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to several decimal places.[7][8] This precision allows for the determination of the exact molecular formula of a compound, a capability that distinguishes it from low-resolution mass spectrometry.[7][9]

The utility of HRMS stems from the fact that the masses of individual isotopes are not exact integers (with the exception of Carbon-12).[10] For instance, the mass of a proton is not exactly 1 atomic mass unit. These minute mass differences, when summed up in a molecule, result in a unique exact mass for a specific molecular formula.[7] Therefore, by measuring the exact mass of the molecular ion, we can unequivocally determine its elemental composition.

Caption: High-Resolution Mass Spectrometry Workflow.

-

Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified this compound in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Instrument Setup: Calibrate the high-resolution mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Introduction: Infuse the sample solution directly into the ionization source (e.g., Electrospray Ionization - ESI) of the mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a high abundance of the molecular ion.

-

Ionization: In the ESI source, the sample is nebulized and subjected to a high voltage, leading to the formation of protonated molecules, in this case, [C₅H₆BrN₃O₃ + H]⁺.

-

Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which separates them based on their precise mass-to-charge ratio.

-

Data Acquisition and Analysis: The detector records the arrival of the ions, generating a high-resolution mass spectrum. The peak corresponding to the molecular ion is identified, and its exact m/z value is determined. This experimental value is then compared against the calculated exact mass for the proposed molecular formula (C₅H₆BrN₃O₃) to confirm its identity.

Elemental Analysis (Combustion Analysis)

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur - CHNS) in a pure organic compound.[11][12] This method provides the empirical formula of the compound, which is the simplest whole-number ratio of atoms present.[13]

When combined with the molecular weight determined by mass spectrometry, elemental analysis becomes a powerful tool for confirming the molecular formula. The process is self-validating: the experimentally determined mass percentages must align with the theoretical percentages calculated from the molecular formula proposed by HRMS. Any significant deviation would indicate an impure sample or an incorrect structural assignment.

Caption: Elemental Analysis (Combustion) Workflow.

-

Sample Preparation: A precisely weighed amount of the highly purified this compound is placed in a tin or silver capsule.

-

Combustion: The sample is introduced into a combustion furnace and heated to a high temperature (around 1000 °C) in the presence of excess oxygen.[13] This process, known as flash combustion, converts the elements into their respective gaseous oxides: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ (or nitrogen oxides which are subsequently reduced to N₂).

-

Gas Separation: The resulting mixture of gases is passed through a gas chromatography column, which separates the individual components.

-

Detection: A thermal conductivity detector (TCD) measures the amount of each gas.

-

Calculation: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detector's response. The percentage of bromine and oxygen is typically determined by difference or through separate analytical methods.

Summary of Findings

The comprehensive characterization of this compound relies on the synergy between theoretical calculations and robust experimental validation.

| Parameter | Method | Result |

| Molecular Formula | - | C₅H₆BrN₃O₃ |

| Theoretical Molecular Weight | Calculation | 236.03 g/mol |

| Experimental Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | Expected to be very close to the theoretical value, confirming the molecular formula. |

| Elemental Composition (%) | Elemental Analysis | Expected to align with the theoretical percentages: C (25.44%), H (2.56%), Br (33.85%), N (17.80%), O (20.34%). |

Conclusion

The determination of the molecular weight of this compound is a critical aspect of its chemical characterization, providing the foundational data for its identity and purity. This guide has detailed the necessary steps, from theoretical calculation to experimental verification using high-resolution mass spectrometry and elemental analysis. By understanding the causality behind these experimental choices and implementing these self-validating protocols, researchers can ensure the scientific integrity of their findings. This rigorous approach is indispensable for advancing the study of novel pyrazole derivatives and their potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. azom.com [azom.com]

- 12. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, a substituted pyrazole derivative with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their diverse biological activities stem from their ability to act as bioisosteres for other functional groups and their capacity for extensive functionalization. The target molecule, this compound, incorporates several key pharmacophores: a pyrazole ring, a bromine atom (which can modulate lipophilicity and participate in halogen bonding), a nitro group (a strong electron-withdrawing group that can influence the molecule's electronic properties and serve as a precursor for other functionalities), and a hydroxyethyl chain (which can enhance solubility and provide a point for further chemical modification).

This guide will delineate a two-step synthetic approach, commencing with the preparation of the key intermediate, 4-bromo-5-nitro-1H-pyrazole, followed by its N-alkylation to yield the final product. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and potential challenges will be discussed.

Overall Synthesis Pathway

The proposed synthesis of this compound is a two-step process starting from commercially available 1H-pyrazole. The first step involves the bromination of the pyrazole ring, followed by a regioselective nitration to introduce the nitro group at the C5 position. The resulting 4-bromo-5-nitro-1H-pyrazole is then N-alkylated with 2-bromoethanol to afford the target compound.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Bromopyrazole

The initial step in the synthesis is the bromination of 1H-pyrazole to produce 4-bromopyrazole. This is a well-established transformation and can be achieved with high selectivity.

Mechanistic Insight

The bromination of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution, primarily at the C4 position, which is the most electronically activated and sterically accessible position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this purpose, providing a source of electrophilic bromine.

Experimental Protocol

Materials:

-

1H-Pyrazole

-

N-Bromosuccinimide (NBS)

-

Water

-

Ethyl acetate

-

Sodium carbonate (Na₂CO₃), aqueous solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 1H-pyrazole (1.0 eq) in water.

-

To this suspension, add N-bromosuccinimide (1.0 eq) in one portion at room temperature.[1]

-

Stir the reaction mixture vigorously at room temperature for 24 hours. The mixture will likely turn milky white.

-

After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate.

-

Wash the combined organic layers sequentially with aqueous sodium carbonate solution and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.

| Reagent | Molar Eq. | Purpose |

| 1H-Pyrazole | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 | Brominating agent |

| Water | - | Solvent |

| Ethyl acetate | - | Extraction solvent |

| Aq. Na₂CO₃ | - | To neutralize any acidic byproducts |

| Brine | - | To aid in phase separation |

| Anhydrous Na₂SO₄ | - | Drying agent |

| Table 1: Reagents for the synthesis of 4-bromopyrazole. |

Step 2: Synthesis of 4-Bromo-5-nitro-1H-pyrazole

This step is the most critical and challenging part of the synthesis, as the regioselectivity of the nitration of 4-bromopyrazole can be complex. The goal is to introduce a nitro group at the C5 position of the pyrazole ring.

Mechanistic Insight and Regioselectivity

The nitration of 4-bromopyrazole is an electrophilic aromatic substitution. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, even with the deactivating bromo substituent, is still susceptible to electrophilic attack.

However, the regioselectivity is a significant consideration. Nitration of N-unsubstituted 4-bromopyrazoles in 80% sulfuric acid has been reported to lead to significant nitrodebromination, yielding 4-nitropyrazole.[2][3][4] This occurs because the ipso-attack of the nitronium ion at the carbon bearing the bromine atom becomes a competing pathway.

To achieve nitration at the C3 or C5 position, the reaction conditions must be carefully controlled. For N-unsubstituted pyrazoles, the two nitrogen atoms are equivalent due to tautomerism. Once nitration occurs at either the C3 or C5 position, the product will be a mixture of 4-bromo-3-nitro-1H-pyrazole and 4-bromo-5-nitro-1H-pyrazole. The separation of these isomers can be challenging. For the purpose of this guide, we will proceed with a general protocol that has been shown to effect nitration on substituted pyrazoles, with the understanding that optimization and careful purification will be necessary. The presence of the electron-withdrawing bromine at C4 will deactivate the ring, making nitration more difficult than for unsubstituted pyrazole.

Experimental Protocol

Materials:

-

4-Bromopyrazole

-

Fuming nitric acid

-

Concentrated sulfuric acid (98%)

-

Ice

-

Water

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 4-bromopyrazole to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Once the 4-bromopyrazole has dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the resulting aqueous solution with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, will likely require purification by column chromatography on silica gel to isolate the desired 4-bromo-5-nitro-1H-pyrazole.

| Reagent | Molar Eq. | Purpose |

| 4-Bromopyrazole | 1.0 | Starting material |

| Fuming nitric acid | ~1.1 | Nitrating agent |

| Conc. H₂SO₄ | - | Catalyst and solvent |

| Dichloromethane | - | Extraction solvent |

| Table 2: Reagents for the nitration of 4-bromopyrazole. |

Step 3: N-Alkylation of 4-Bromo-5-nitro-1H-pyrazole to yield this compound

The final step is the N-alkylation of the 4-bromo-5-nitro-1H-pyrazole intermediate with 2-bromoethanol. This reaction introduces the hydroxyethyl side chain onto one of the nitrogen atoms of the pyrazole ring.

Mechanistic Insight

The N-alkylation of pyrazoles is a nucleophilic substitution reaction. In the presence of a base, the N-H proton of the pyrazole is removed to form a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion in an Sₙ2 reaction.[5] The use of a polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation of the base, leaving the pyrazolate anion more nucleophilic.[6]

For an unsymmetrical pyrazole like 4-bromo-5-nitro-1H-pyrazole, alkylation can occur at either N1 or N2, leading to two possible regioisomers. The regiochemical outcome is influenced by steric and electronic factors. In this case, the bulky bromine atom at C4 and the nitro group at C5 may sterically hinder the approach of the alkylating agent to the N1 position, potentially favoring alkylation at the N2 position. However, electronic effects can also play a significant role. Careful analysis of the product mixture (e.g., by NMR) is necessary to determine the exact regioselectivity.

Figure 2: General mechanism of N-alkylation of pyrazole.

Experimental Protocol

Materials:

-

4-Bromo-5-nitro-1H-pyrazole

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).[6]

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-bromoethanol (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Reagent | Molar Eq. | Purpose |

| 4-Bromo-5-nitro-1H-pyrazole | 1.0 | Starting material |

| 2-Bromoethanol | 1.2 | Alkylating agent |

| Potassium carbonate (K₂CO₃) | 1.5 | Base |

| Dimethylformamide (DMF) | - | Solvent |

| Table 3: Reagents for the N-alkylation reaction. |

Conclusion

This technical guide outlines a viable synthetic pathway for this compound. The synthesis relies on established chemical transformations, including the bromination of pyrazole, nitration of the resulting 4-bromopyrazole, and subsequent N-alkylation. While the bromination and N-alkylation steps are relatively straightforward, the regioselective nitration of 4-bromopyrazole presents a potential challenge that may require careful optimization of reaction conditions to maximize the yield of the desired 4-bromo-5-nitro-1H-pyrazole isomer. The protocols provided herein serve as a solid foundation for researchers to undertake the synthesis of this and related substituted pyrazole derivatives for further investigation in drug discovery and development programs.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a pyrazole core, substituted with a bromine atom, a nitro group, and a hydroxyethyl chain, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the key starting materials and a detailed, technically-grounded synthetic pathway for the preparation of this valuable compound. The methodologies presented are synthesized from established chemical principles and aim to provide a robust framework for its laboratory-scale synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a two-step retrosynthetic disconnection. The primary disconnection is at the N1-C bond of the pyrazole ring, identifying the key precursor as 4-bromo-5-nitro-1H-pyrazole and a suitable two-carbon synthon for introducing the hydroxyethyl group. A common and effective method for this transformation is the N-alkylation of the pyrazole with a haloethanol, such as 2-bromoethanol.

The second disconnection focuses on the synthesis of the crucial intermediate, 4-bromo-5-nitro-1H-pyrazole . A plausible and widely practiced strategy for the functionalization of the pyrazole ring involves a two-step sequence: electrophilic bromination followed by nitration. This approach leverages the inherent reactivity of the pyrazole nucleus.

An In-Depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1] This guide focuses on a specific, highly functionalized derivative, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol (CAS No: 1429309-32-9). This compound integrates several key pharmacophoric features: a pyrazole core, a bromine substituent, a nitro group, and a hydroxyethyl side chain. Each of these modifications presents unique opportunities for synthetic elaboration and biological interaction. We will provide a detailed exploration of this molecule, including a proposed synthetic pathway grounded in established chemical principles, an analysis of its physicochemical properties, and a discussion of its potential applications in drug discovery, particularly in oncology and infectious diseases. This document serves as a technical resource for researchers aiming to leverage the unique chemical architecture of this compound in the development of novel therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The five-membered aromatic heterocycle, pyrazole, has proven to be an exceptionally versatile scaffold in the design of therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The success of pyrazole-containing drugs, such as the blockbuster kinase inhibitor Ibrutinib and the anti-inflammatory agent Celecoxib, underscores the profound impact of this heterocycle on modern medicine.[1]

The strategic functionalization of the pyrazole ring is key to modulating its pharmacological profile. The introduction of a bromine atom, as seen in our topic compound, provides a reactive handle for further synthetic diversification through cross-coupling reactions, enabling the construction of more complex molecular architectures.[4] The nitro group, while sometimes considered a "structural alert," is a powerful electron-withdrawing group that can significantly alter the electronic properties of the molecule and is a key feature in certain classes of bioactive compounds, including hypoxia-selective cytotoxins.[2] Finally, the N-alkylation with an ethanol substituent can enhance solubility and provides a vector for further derivatization. The convergence of these features in this compound makes it a compound of considerable interest for medicinal chemistry campaigns.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug development. Below is a summary of the key identifiers and predicted properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1429309-32-9 | [5] |

| Molecular Formula | C₅H₆BrN₃O₃ | [5] |

| Molecular Weight | 235.98 g/mol | - |

| Canonical SMILES | C1=C(N(N=C1--INVALID-LINK--[O-])CCO)Br | - |

| Appearance | (Predicted) Solid | - |

Synthesis and Characterization

Proposed Synthetic Pathway

The most direct and logical approach to synthesize the title compound is through the N-alkylation of 4-bromo-5-nitro-1H-pyrazole with a suitable two-carbon electrophile containing a hydroxyl group or its protected form.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 4-Bromo-1H-pyrazole The synthesis would commence with the nitration of commercially available 4-bromo-1H-pyrazole. This is a standard electrophilic aromatic substitution reaction on the pyrazole ring.

-

Reaction Setup: To a cooled (0-5 °C) solution of fuming nitric acid in concentrated sulfuric acid, add 4-bromo-1H-pyrazole[6] portion-wise while maintaining the internal temperature below 10 °C.

-

Reaction Execution: Allow the reaction mixture to stir at low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude 4-bromo-5-nitro-1H-pyrazole can be purified by column chromatography or recrystallization.

Step 2: N-Alkylation with 2-Bromoethanol The subsequent step involves the N-alkylation of the nitrated pyrazole. The regioselectivity of this reaction is a critical consideration, though with the C5 position blocked by a nitro group, alkylation is expected to occur at the N1 position.

-

Reaction Setup: Dissolve 4-bromo-5-nitro-1H-pyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Reaction Execution: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution, followed by the dropwise addition of 2-bromoethanol. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification: The final product, this compound, is purified from the crude residue using flash column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on the analysis of similar structures, the following spectral features are anticipated:

-

¹H NMR: The spectrum should exhibit characteristic signals for the pyrazole ring proton, as well as two triplet signals corresponding to the methylene groups of the hydroxyethyl side chain (-CH₂-N- and -CH₂-OH), and a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrazole ring, with the carbon bearing the nitro group being significantly downfield. Two signals for the methylene carbons of the side chain will also be present.

-

IR Spectroscopy: Key vibrational bands would include those for the O-H stretch of the alcohol, C-H stretches, C=C and C=N stretches of the pyrazole ring, and strong asymmetric and symmetric stretches for the nitro group (NO₂).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery

The unique combination of functional groups on this compound makes it an attractive scaffold for targeting various diseases.

Potential as Anticancer Agents

The pyrazole core is a well-established pharmacophore in oncology. Derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Kinase Inhibition: The overall structure could serve as a template for the design of inhibitors for kinases such as BRAF, which is mutated in a significant percentage of melanomas.[7] The bromine atom at the 4-position offers a convenient point for modification via Suzuki or other cross-coupling reactions to explore structure-activity relationships and optimize binding to the kinase active site.

-

Hypoxia-Selective Cytotoxins: The nitro group is a key feature in bioreductive drugs. In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species that damage DNA and other cellular macromolecules. Nitropyrazoles have been investigated for this very purpose, acting as radiosensitizers and hypoxia-selective cytotoxins.

Antimicrobial Potential

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various strains of bacteria and fungi.[8] The presence of both a halogen and a nitro group on an aromatic ring is a common motif in antimicrobial compounds.

-

Antibacterial and Antifungal Activity: The title compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity imparted by the bromo-substituent may enhance cell membrane penetration.

Caption: Overview of potential drug discovery applications for the target compound.

Conclusion and Future Directions

This compound is a strategically designed molecule that holds considerable promise as a building block in medicinal chemistry. Its synthesis, while not explicitly detailed in the current literature, can be confidently approached using established N-alkylation protocols. The compound's true value lies in its potential for diversification and its inherent combination of pharmacophoric elements that are relevant to oncology and infectious disease research.

Future work should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, a systematic biological evaluation is warranted to explore its cytotoxic and antimicrobial activities. Further derivatization, particularly through cross-coupling reactions at the bromine position and modification of the hydroxyethyl side chain, will be crucial in developing lead compounds with optimized potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge for researchers to embark on the exploration of this promising chemical entity.

References

- 1. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjb.ro [rjb.ro]

- 4. nbinno.com [nbinno.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

- 7. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 89607-11-4|4-Bromo-1-methyl-5-nitro-1H-pyrazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: Physicochemical Properties, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from commercial suppliers, data from structurally related analogs, and established principles of organic and medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds.[1] The presence of a bromo group at the 4-position and a nitro group at the 5-position of the pyrazole ring, along with an ethanol substituent at the 1-position, defines its unique chemical character and potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₆BrN₃O₃ | [2] |

| Molecular Weight | 252.02 g/mol | Calculated from the molecular formula. |

| CAS Number | 1429309-32-9 | |

| Appearance | Likely a solid at room temperature. | Inferred from the physical state of the closely related compound 2-(4-Bromo-1H-pyrazol-1-yl)ethanol, which is a solid.[3] |

| Purity | Commercially available at 95% purity. | |

| Melting Point | Not available. | Experimental data is not publicly available. |

| Boiling Point | Not available. | Experimental data is not publicly available. |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. | Based on the presence of the hydroxyl group and the polar nitro group. |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Rationale: The N-alkylation of pyrazoles is a common and effective method for introducing substituents at the N1 position. The choice of 2-bromoethanol as the alkylating agent provides the desired hydroxyethyl group. The use of a base, such as potassium carbonate, is crucial to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the alkyl halide.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-bromo-5-nitro-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (1.5 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the pyrazole ring protons, the methylene protons of the ethanol chain, and the hydroxyl proton in the NMR spectra, along with the correct molecular ion peak in the mass spectrum, would validate the structure.

Handling and Safety

Specific safety data for this compound is not available. However, based on its structure containing bromo and nitro functional groups, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Applications and Biological Activity

While the specific biological activity of this compound has not been reported, the bromo-nitro-pyrazole scaffold is a key feature in many compounds with significant therapeutic potential.

Context from Related Compounds:

Research on structurally similar compounds provides valuable insights. For instance, a study on 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles revealed promising antioxidant and antiplatelet effects.[4] Specifically, 2-{[3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazol-5-yl]amino}ethan-1-ol, which shares the bromo, nitro, and hydroxyethyl functionalities, demonstrated antiplatelet activity.[4]

Broader Therapeutic Landscape of Pyrazole Derivatives:

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Many pyrazole derivatives have shown potent activity against various bacterial and fungal strains.[1][5]

-

Anti-inflammatory Activity: The pyrazole ring is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs).[6]

-

Anticancer Activity: Substituted pyrazoles have been investigated as potential anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.

Given this context, this compound represents a promising candidate for further investigation in various therapeutic areas. The combination of the electron-withdrawing nitro group and the halogen bond-donating bromo group on the pyrazole ring, coupled with the hydroxyethyl side chain, offers multiple points for potential interaction with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Caption: Hypothetical interaction of the compound with a biological target and downstream effects.

Conclusion and Future Directions

This compound is a chemical entity with significant potential for further research and development. While detailed experimental data is currently lacking, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic strategy, and a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive screening for its biological activities, particularly in the areas of inflammation, infectious diseases, and oncology.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-(4-Bromo-1H-pyrazol-1-yl)ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol: A Technical Guide to a Promising Scaffold in Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This technical guide focuses on a specific, highly functionalized derivative, 2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol . While specific research on this exact molecule is nascent, its structural components—a 4-bromo-5-nitropyrazole core and an N-hydroxyethyl side chain—suggest a rich potential for diverse research applications. This document provides a comprehensive analysis of its synthetic accessibility, posits its potential as an anticancer, antimicrobial, and neuroprotective agent based on robust evidence from structurally related compounds, and offers detailed, actionable experimental protocols for its synthesis, characterization, and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic innovation.

Introduction: The Strategic Design of a Multifunctional Pyrazole

The intrinsic value of a novel chemical entity in drug discovery is often predicted by the strategic combination of its constituent functional groups. This compound is a compelling example of such a design. The pyrazole core itself is a five-membered aromatic heterocycle renowned for its metabolic stability and ability to engage in various biological interactions.[3][4] The addition of a bromine atom at the 4-position and a nitro group at the 5-position significantly modulates the electronic properties of the ring, while the N-hydroxyethyl group provides a handle for further derivatization and can influence solubility and pharmacokinetic properties.

The bromine atom can act as a valuable synthetic handle for cross-coupling reactions, allowing for the introduction of further molecular complexity.[5] The nitro group, a strong electron-withdrawing group, is a key pharmacophore in many bioactive molecules and can be a substrate for bioreductive activation, a mechanism exploited in some anticancer and antimicrobial drugs.[6] The N-hydroxyethyl moiety can participate in hydrogen bonding and may be a key interaction point with biological targets.[7] This unique combination of functionalities makes this compound a molecule of significant interest for exploratory research.

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

Proposed Synthetic Route

The proposed synthesis involves the N-alkylation of a 4-bromo-5-nitropyrazole precursor with 2-bromoethanol.

Caption: Proposed N-alkylation synthesis of the target molecule.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via N-alkylation.

Materials:

-

4-Bromo-5-nitro-1H-pyrazole

-

2-Bromoethanol[9]

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-bromo-5-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization Workflow

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for product characterization.

Expected Spectroscopic Data:

| Technique | Expected Observations |